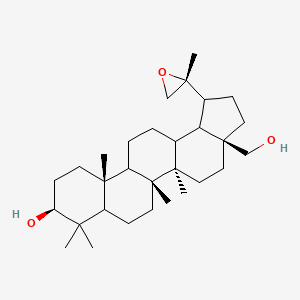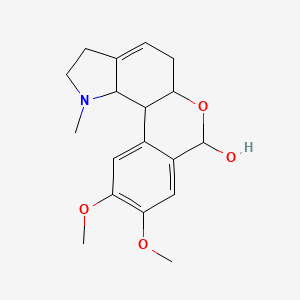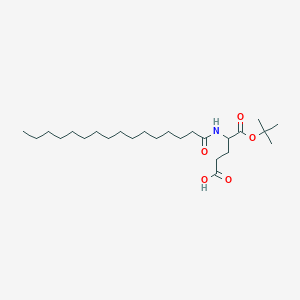
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the lupane skeleton, followed by the introduction of hydroxyl groups at specific positions and the formation of the epoxide ring. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of triterpenoids from natural sources, such as plants, followed by chemical modification to introduce the desired functional groups. This process can be optimized for large-scale production by using efficient extraction techniques and scalable chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex triterpenoids.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a natural product for cosmetic formulations.
Mécanisme D'action
The mechanism of action of (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cell membranes, or influencing gene expression. The specific pathways involved can vary depending on the biological context and the specific activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2alpha,3beta,5xi,9xi,13xi,18xi)-2,3-Dihydroxylup-20(29)-en-28-oic acid
- (3beta,5xi,9xi,13xi,18xi)-Lup-20(29)-ene-3,25-diyl diacetate
- (3beta,5xi,9xi,13xi,17xi,18xi,19xi)-lup-20(29)-en-3-ol
Uniqueness
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol is unique due to the presence of both hydroxyl groups and an epoxide ring in its structure. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities compared to other similar triterpenoids.
Propriétés
Formule moléculaire |
C30H50O3 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(1R,3aS,5aR,5bR,9S,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-[(2R)-2-methyloxiran-2-yl]-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-10-13-28(5)22(26(21,3)12-11-23(25)32)8-7-19-24-20(29(6)18-33-29)9-14-30(24,17-31)16-15-27(19,28)4/h19-24,31-32H,7-18H2,1-6H3/t19?,20-,21?,22?,23+,24?,26+,27-,28-,29+,30-/m1/s1 |
Clé InChI |
KXGFUIREGRQGHZ-FSRJAHSISA-N |
SMILES isomérique |
C[C@@]12CC[C@]3(CC[C@H](C3C1CCC4[C@]2(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@]6(CO6)C)CO |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C6(CO6)C)CO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)
![2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)
![8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12497054.png)
![Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine](/img/structure/B12497061.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497076.png)
![N-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497080.png)
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)
![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)
![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)
![[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B12497106.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid](/img/structure/B12497107.png)

